molecular formula C20H25N3O3S B2531131 N1-(2-ethylphenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide CAS No. 899955-27-2

N1-(2-ethylphenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide

Cat. No.: B2531131
CAS No.: 899955-27-2
M. Wt: 387.5
InChI Key: DZSFENAHAYWVMN-UHFFFAOYSA-N
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Description

N1-(2-ethylphenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of an oxalamide core with substituents including an ethylphenyl group, a morpholino group, and a thiophenyl group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-ethylphenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxalamide core: This can be achieved by reacting oxalyl chloride with an appropriate amine under controlled conditions.

    Introduction of the ethylphenyl group: This step involves the use of a Grignard reagent or a similar organometallic compound to introduce the ethylphenyl substituent.

    Attachment of the morpholino group: This can be done through nucleophilic substitution reactions, where the morpholine ring is introduced.

    Incorporation of the thiophenyl group: This step often involves palladium-catalyzed coupling reactions, such as the Suzuki or Stille coupling, to attach the thiophenyl group to the core structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(2-ethylphenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the compound are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., solvent choice, temperature).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving oxidative stress and inflammation.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N1-(2-ethylphenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing cellular processes.

    Interacting with DNA or RNA: Affecting gene expression and protein synthesis.

    Modulating oxidative stress pathways: Reducing oxidative damage and inflammation.

Comparison with Similar Compounds

N1-(2-ethylphenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide can be compared with other similar compounds, such as:

    N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-phenylethanesulfonamide: Shares structural similarities but differs in the presence of a sulfonamide group.

    N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide: Contains a naphthyl group instead of an ethylphenyl group.

    N-(2-morpholino-2-(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide: Similar structure with a naphthalene ring and a sulfonamide group.

Properties

IUPAC Name

N'-(2-ethylphenyl)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-2-15-6-3-4-7-16(15)22-20(25)19(24)21-14-17(18-8-5-13-27-18)23-9-11-26-12-10-23/h3-8,13,17H,2,9-12,14H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZSFENAHAYWVMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=CS2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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